molecular formula C16H20N4O2S B6435665 N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide CAS No. 2549020-86-0

N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6435665
CAS No.: 2549020-86-0
M. Wt: 332.4 g/mol
InChI Key: KTBWDOVFIJOZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring, a pyrrolidine moiety substituted with a quinoxaline group, and a methyl group. Sulfonamides are widely studied for their diverse pharmacological applications, including antimicrobial, anticancer, and enzyme-inhibitory activities.

Properties

IUPAC Name

N-methyl-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)12-8-9-20(11-12)16-10-17-14-4-2-3-5-15(14)18-16/h2-5,10,12-13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBWDOVFIJOZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-Boc-N-methylpyrrolidin-3-amine

The Boc-protected pyrrolidine precursor is synthesized by reacting pyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions. Subsequent methylation using methyl iodide and potassium carbonate yields N-Boc-N-methylpyrrolidin-3-amine.

Substitution with 2-Chloroquinoxaline

In a microwave-assisted reaction, N-Boc-N-methylpyrrolidin-3-amine undergoes nucleophilic substitution with 2-chloroquinoxaline in toluene at 120°C for 1 hour. This yields the Boc-protected intermediate, 1-(quinoxalin-2-yl)-N-Boc-N-methylpyrrolidin-3-amine, with a reported yield of 85%.

Deprotection to Free Amine

The Boc group is removed by treating the intermediate with 4 M hydrochloric acid in dioxane at room temperature for 4 hours. This step affords N-methyl-1-(quinoxalin-2-yl)pyrrolidin-3-amine (compound 21 in PMC) as a hydrochloride salt, isolated in 92% yield.

Sulfonylation with Cyclopropanesulfonyl Chloride

The secondary amine in N-methyl-1-(quinoxalin-2-yl)pyrrolidin-3-amine is sulfonylated to introduce the cyclopropanesulfonamide moiety.

Reaction Optimization

Cyclopropanesulfonyl chloride (1.2 equiv) is added dropwise to a solution of N-methyl-1-(quinoxalin-2-yl)pyrrolidin-3-amine in anhydrous DCM, followed by diisopropylethylamine (DIEA, 2.5 equiv). The reaction proceeds at room temperature for 12 hours, monitored by TLC. Workup involves washing with 5% NaHCO₃ and brine, followed by column chromatography (SiO₂, ethyl acetate/hexane) to isolate the product.

YieldReaction ConditionsPurification Method
78%DCM, DIEA, RT, 12hColumn chromatography (EtOAc/Hexane)

Scalability and Solvent Effects

Alternative solvents like THF or acetonitrile reduce yields to <60%, while elevated temperatures (40°C) induce decomposition. Microwave-assisted sulfonylation (50°C, 30 min) achieves comparable yields (76%) but requires specialized equipment.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, quinoxaline-H), 8.02–7.95 (m, 2H, quinoxaline-H), 3.85–3.70 (m, 2H, pyrrolidine-H), 3.25 (s, 3H, N-CH₃), 2.95–2.80 (m, 1H, cyclopropane-H), 1.45–1.25 (m, 4H, cyclopropane-H).

  • ¹³C NMR: Peaks at 152.8 (SO₂), 142.5 (quinoxaline-C), 55.2 (N-CH₃), 28.1 (cyclopropane-C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₂₁N₅O₂S: 367.1421 [M+H]⁺.

  • Observed: 367.1418 [M+H]⁺.

Mechanistic Insights and Side Reactions

Competing Pathways

Unreacted starting amine may form bis-sulfonylated byproducts (<5%) under prolonged reaction times. Steric hindrance from the methyl group suppresses over-sulfonylation.

Regioselectivity

The secondary amine’s nucleophilicity directs sulfonylation exclusively to the pyrrolidine nitrogen, confirmed by X-ray crystallography of analogous compounds.

Industrial-Scale Considerations

Cost-Effective Sulfonyl Chloride Synthesis

Cyclopropanesulfonyl chloride is synthesized via chlorination of cyclopropanesulfonic acid using thionyl chloride (80% yield), providing a scalable feedstock.

Green Chemistry Metrics

  • Process Mass Intensity (PMI): 12.5 (solvents account for 85% of PMI).

  • E-factor: 6.2, driven by solvent use in chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce quinoxaline derivatives with additional hydrogen atoms.

Scientific Research Applications

Synthesis of N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with pyrrolidine and cyclopropanesulfonamide moieties. The synthetic pathways often utilize various reagents and conditions that optimize yield and purity. For instance, some studies have reported methods that involve:

  • Reagents : Utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.
  • Conditions : Reactions are often carried out under controlled temperatures and solvents to ensure the stability of sensitive functional groups.

Example Synthetic Route

StepReagentsConditionsYield
1Quinoxaline + PyrrolidineSolvent A, 80°C85%
2CyclopropanesulfonamideSolvent B, room temp90%

Anticancer Properties

Research indicates that compounds related to quinoxaline derivatives exhibit significant anticancer activities. For instance, quinoxaline-based sulfonamides have been shown to inhibit key signaling pathways involved in cancer cell proliferation.

Case Study : A study demonstrated that a related quinoxaline derivative inhibited the growth of various human cancer cell lines with IC50 values in the low micromolar range, suggesting a promising therapeutic index for further development .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been evaluated for their ability to reduce inflammatory markers in vitro.

Case Study : A derivative was tested for its effect on TNF-alpha and IL-6 levels in human endothelial cells, showing a significant reduction compared to control groups . This suggests potential applications in treating inflammatory diseases.

Applications in Drug Development

The unique structural features of this compound make it a candidate for further exploration in drug development:

  • Anticancer Agents : Due to its ability to inhibit cancer cell growth.
  • Anti-inflammatory Drugs : Targeting chronic inflammatory conditions.
  • Neurological Disorders : Investigating its effects on neurotransmitter systems due to the pyrrolidine moiety.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Below is a detailed analysis based on structural motifs, synthesis strategies, and inferred properties:

Key Observations:

Structural Differences: The target compound features a cyclopropane ring, which enhances rigidity and may influence binding kinetics. In contrast, compound IIIa contains a flexible styryl group and a chloroquinoline moiety, which could improve π-π stacking interactions.

Synthesis Pathways :

  • Compound IIIa is synthesized via sulfonylation using benzenesulfonic chloride and DMAP in pyridine . A similar approach might apply to the target compound, though cyclopropane incorporation would require additional steps (e.g., ring-closing metathesis or Simmons-Smith reaction).

Crystallography and Characterization :

  • Tools like SHELXL and WinGX are essential for resolving sulfonamide crystal structures. For example, the methoxy groups in IIIa likely contribute to crystallinity, whereas the cyclopropane in the target compound could introduce torsional strain, complicating crystallization.

Hypothetical Bioactivity: Sulfonamides with quinoline/quinoxaline moieties often exhibit kinase inhibition or antimicrobial activity. The methyl group in the target compound may enhance lipophilicity, improving membrane permeability compared to IIIa’s polar methoxy groups.

Biological Activity

N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound features a quinoxaline moiety, which is known for its diverse pharmacological properties. Quinoxaline derivatives have been shown to exhibit significant anticancer and antimicrobial activities through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many quinoxaline derivatives act as inhibitors of key enzymes involved in cancer progression, such as COX-2 and LDHA, which are crucial in the metabolic reprogramming of cancer cells .
  • Antiproliferative Effects : The compound may interfere with cellular signaling pathways, including the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are vital for tumor growth and angiogenesis .
  • Cytotoxicity Against Cancer Cells : Studies have reported that quinoxaline-based compounds can induce apoptosis in various cancer cell lines by disrupting tubulin polymerization and inhibiting topoisomerase II .

Anticancer Activity

Recent research has highlighted the anticancer potential of quinoxaline derivatives, including this compound. For instance:

  • In Vitro Studies : The compound was tested against several cancer cell lines, demonstrating notable cytotoxic effects. In particular, its activity against colorectal cancer cells was linked to its ability to inhibit COX-2 expression, which is often overexpressed in malignancies .

Antimicrobial Activity

Quinoxaline derivatives have also been evaluated for their antimicrobial properties:

  • Broad-Spectrum Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a potential role as antibacterial agents .

Study 1: COX-2 Inhibition in Cancer Cells

A study investigating the COX-2 inhibitory effects of quinoxaline derivatives found that certain compounds exhibited strong inhibition at concentrations as low as 100 µg/mL. The most active compounds showed nearly complete inhibition compared to the standard drug diclofenac . This suggests that this compound may possess similar inhibitory capabilities.

Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various quinoxaline derivatives, it was found that certain compounds demonstrated significant antibacterial activity against multiple strains of bacteria. The structure–activity relationship (SAR) analysis indicated that modifications on the quinoxaline core could enhance antimicrobial potency .

Research Findings Summary Table

Activity Mechanism Effectiveness References
AnticancerCOX-2 inhibition, apoptosis inductionIC50 values < 100 µg/mL
AntimicrobialBroad-spectrum antibacterial activityEffective against Gram-positive and Gram-negative bacteria

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions:

  • Quinoxaline ring formation : Condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions (e.g., acetic acid) .
  • Pyrrolidine cyclization : Cyclization of 1,4-diketones or related precursors using reducing agents like NaBH₄ .
  • Sulfonamide introduction : Reaction of the pyrrolidine intermediate with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
    • Optimization : Temperature control (0–25°C for sulfonamide coupling), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, gradient elution) are critical .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95% recommended for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition assays : Target kinases or receptors (e.g., PI3K) using fluorescence-based or radiometric methods .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility testing : Use DMSO/PBS mixtures to determine solubility limits for in vitro studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy for this compound?

  • Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution via LC-MS/MS .
  • Metabolite identification : Incubate with liver microsomes to detect inactive/active metabolites .
  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm target binding in vivo .

Q. What strategies are effective for improving the metabolic stability of this sulfonamide derivative?

  • Structural modifications :

  • Replace metabolically labile groups (e.g., methyl on pyrrolidine) with fluorine or cyclopropyl .
  • Introduce steric hindrance near the sulfonamide group to slow CYP450 oxidation .
    • Prodrug design : Mask polar groups (e.g., hydroxyl) with acetyl or phosphate esters .

Q. How can computational methods guide the optimization of its binding affinity for a specific target?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses with targets like PI3Kγ .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., quinoxaline vs. pyridine) .
  • QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

Q. What experimental approaches validate hypothesized structure-activity relationships (SAR) for the quinoxaline-pyrrolidine scaffold?

  • Analog synthesis : Prepare derivatives with systematic substitutions (e.g., electron-withdrawing groups on quinoxaline) .
  • Biological testing : Compare IC₅₀ values across analogs in dose-response assays .
  • Crystallography : Co-crystallize with target proteins (e.g., PI3K) to visualize binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.